molecular formula C12H14N2O3 B10980960 3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid

3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid

Cat. No.: B10980960
M. Wt: 234.25 g/mol
InChI Key: AKMVMBKHDVQAGC-UHFFFAOYSA-N
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Description

3-[2-(Methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid is a heterocyclic organic compound that features a benzimidazole ring substituted with a methoxymethyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include benzimidazole carboxylic acids or aldehydes.

    Reduction: Hydrogenated benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(Methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural nucleotides, allowing it to bind to biological macromolecules and modulate their activity. The methoxymethyl group may enhance the compound’s lipophilicity, improving its cellular uptake and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Methoxymethyl)-1H-benzimidazol-1-yl]acetic acid
  • **5,6-Dimethyl-1H-benzimidazol-1-yl]acetic acid hydrochloride
  • **5-Methyl-1H-benzimidazol-2-yl]thio]acetic acid hydrate
  • **2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride

Uniqueness

3-[2-(Methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid is unique due to the presence of both a methoxymethyl group and a propanoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-[2-(methoxymethyl)benzimidazol-1-yl]propanoic acid

InChI

InChI=1S/C12H14N2O3/c1-17-8-11-13-9-4-2-3-5-10(9)14(11)7-6-12(15)16/h2-5H,6-8H2,1H3,(H,15,16)

InChI Key

AKMVMBKHDVQAGC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCC(=O)O

Origin of Product

United States

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